4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride
Description
4-Amino-4-methyl-1λ⁶-thiane-1,1-dione hydrochloride (CAS: 1268991-10-1) is a sulfone derivative with a six-membered thiane ring system. Its molecular formula is C₆H₁₄ClNO₂S, and it has a molecular weight of 199.690 g/mol . The compound features a methylamino (-NHCH₃) substituent at the 4-position of the thiane ring, which is fully oxidized to a sulfone (1,1-dione) group. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of sulfonamide-based therapeutics .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-1,1-dioxothian-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(7)2-4-10(8,9)5-3-6;/h2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUDXCUDRCRZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986297-99-7 | |
| Record name | 4-amino-4-methyl-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride typically involves the reaction of 4-amino-4-methylthiane with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial production methods may also include purification steps such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiane derivatives.
Scientific Research Applications
4-Amino-4-methyl-1lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with potential in biological research and medicinal applications. The synthesis of 4-amino-4-methyl-1lambda-thiane-1,1-dione, a related compound, involves reacting 4-methylthiopyran with an oxidizing agent to form the sulfone group, followed by introducing the amino group through a substitution reaction. In industrial settings, large-scale oxidation and substitution reactions, potentially using continuous flow reactors and automated systems, can enhance production efficiency.
Chemical Reactions
4-amino-4-methyl-1lambda-thiane-1,1-dione can undergo several types of chemical reactions:
- Oxidation: Further oxidation can produce sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
- Condensation: Condensation reactions with aldehydes or ketones can form imines or enamines.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid, reducing agents like sodium borohydride and lithium aluminum hydride, substitution reagents like alkyl halides and acyl chlorides, and condensation reagents like aldehydes and ketones.
Scientific Research Applications
4-amino-4-methyl-1lambda-thiane-1,1-dione has a range of applications in scientific research:
- Chemistry: It serves as a building block in synthesizing more complex molecules.
- Biology: It is studied for its potential biological activity and interactions with biomolecules.
- Medicine: It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in developing new materials and chemical processes.
The mechanism of action involves the amino group forming hydrogen bonds with biological molecules, while the sulfone group participates in redox reactions, modulating the activity of enzymes and receptors, leading to various biological effects.
Synthesis of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
4-(Aminomethyl)-1λ⁶-thiane-1,1-dione Hydrochloride
- CAS : 1107645-98-6
- Molecular Formula : C₆H₁₃ClN₂O₂S
- Key Differences: Substituent: Aminomethyl (-CH₂NH₂) at the 4-position instead of methylamino (-NHCH₃). Impact: The primary amine group in the aminomethyl derivative increases nucleophilicity, enhancing reactivity in coupling reactions (e.g., peptide synthesis) compared to the secondary amine in the methylamino analog .
4-(Hydrazinylmethyl)-1λ⁶-thiane-1,1-dione Hydrochloride
- CAS: Not explicitly listed (see ).
- Molecular Formula : Likely C₅H₁₂ClN₃O₂S (inferred from ).
- Key Differences: Substituent: Hydrazinylmethyl (-CH₂NHNH₂) group. Impact: The hydrazine moiety introduces strong reducing properties and versatility in forming heterocyclic compounds (e.g., triazoles), distinguishing it from the methylamino variant in redox-sensitive applications .
(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl Chloride
- CAS : 1803603-53-3
- Molecular Formula : C₆H₁₀ClFO₄S₂
- Key Differences :
- Substituent: Fluoro (-F) and methanesulfonyl chloride (-SO₂Cl) groups.
- Impact : The electron-withdrawing fluorine and sulfonyl chloride groups enhance electrophilicity, making this compound a reactive intermediate for introducing sulfonate esters or amides, unlike the amine-focused derivatives above .
Ring System and Stereochemical Comparisons
rac-(3R,4S)-3-Amino-4-chloro-1λ⁶-thiolane-1,1-dione Hydrochloride
- CAS : 114145-47-0
- Molecular Formula: C₄H₉Cl₂NO₂S
- Key Differences: Ring Size: Five-membered thiolane ring (vs. six-membered thiane). Substituents: Chlorine at C4 and amino group at C3 in a trans configuration. The chlorine atom adds steric bulk and influences solubility .
Data Table: Comparative Analysis
Biological Activity
4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with significant potential in biological research and medicinal applications. Its unique structural characteristics and reactivity make it a focal point for studies aimed at understanding its biological activity and therapeutic potential.
- Molecular Formula : C₅H₈ClN₁O₂S
- Molecular Weight : 183.64 g/mol
- CAS Number : 1986297-99-7
This compound is known for its stability and versatility in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological responses. The compound's mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptor sites, altering cellular signaling processes.
Research Findings
Recent studies have highlighted several areas where this compound exhibits notable biological effects:
- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has promising applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity Assessment
In another study assessing the antioxidant capacity of the compound using DPPH radical scavenging assays, the results indicated:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
The significant inhibition at higher concentrations supports its potential use in formulations aimed at reducing oxidative damage.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Amino-4-methylthiane | Moderate antimicrobial activity | Less stable under oxidative conditions |
| 4-Amino-4-(2-chlorophenyl)methylthiane | Stronger cytotoxic effects | Higher selectivity towards cancer cells |
| 4-Amino-4-methylpiperidinyl-thiazol | Limited enzyme inhibition | More versatile in synthetic applications |
This table illustrates that while other compounds may exhibit similar activities, the stability and reactivity of 4-Amino-4-methyl-1Lambda(6)-thiane make it particularly valuable for further research.
Q & A
Q. How can researchers optimize the synthesis of 4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione hydrochloride using Design of Experiments (DoE) methodologies?
- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors influencing yield and purity. Statistical tools like ANOVA can isolate significant variables, while response surface methodology (RSM) refines optimal conditions. For example, central composite designs (CCD) are effective for non-linear relationships. Ensure validation through replicate experiments and comparison with computational predictions (e.g., density functional theory for transition states) .
Q. Which analytical techniques are recommended for validating the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal methods:
- Spectrophotometry (UV-Vis or fluorescence) for quantitative analysis of amino groups, leveraging oxidative coupling reactions with chromogenic agents (e.g., 4-aminoantipyrine derivatives) .
- HPLC-MS for separation and mass confirmation, especially when verifying absence of byproducts like thiophene derivatives or chlorinated impurities .
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and proton environments, with deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap .
Q. How can researchers investigate the compound’s reactivity in thiane ring systems under varying pH conditions?
- Methodological Answer : Conduct kinetic studies using stopped-flow techniques to monitor ring-opening/closing reactions. Pair with pH-dependent DFT calculations to model protonation states and transition energies. For example, track sulfone group stability via IR spectroscopy (S=O stretching bands at ~1150–1300 cm⁻¹) under acidic (HCl) vs. alkaline (NaOH) conditions .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways involving this compound in complex systems?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to map potential energy surfaces. Use software like Gaussian or ORCA to calculate activation barriers for sulfone-mediated cycloadditions or nucleophilic substitutions. Integrate machine learning (e.g., ICReDD’s workflow) to prioritize experimental conditions based on computed transition states and thermodynamic favorability .
Q. How to resolve contradictions between experimental spectroscopic data and theoretical computational models for this compound?
- Methodological Answer : Cross-validate using hybrid methods:
- Experimental : Acquire high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns.
- Computational : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT simulations to better align NMR chemical shift predictions with observed data.
- Statistical : Apply Bland-Altman plots to quantify systematic biases between experimental and theoretical results .
Q. What protocols ensure compliance with pharmacopeial standards (e.g., USP, EP) during analytical method development?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Specificity : Demonstrate resolution from structurally similar impurities (e.g., 4-chloro-3-methylbenzene-1,2-diamine derivatives) via chromatographic peak purity analysis.
- Linearity : Test ≥5 concentrations with R² ≥0.995 for UV-Vis calibration curves.
- Robustness : Vary HPLC column temperatures (±2°C) and flow rates (±0.1 mL/min) to assess method resilience. Reference certified standards (e.g., ChemWhat’s deuterated analogs) for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
